molecular formula C8H8F3NO B173739 3-Methoxy-4-(trifluoromethyl)aniline CAS No. 106877-20-7

3-Methoxy-4-(trifluoromethyl)aniline

Cat. No. B173739
M. Wt: 191.15 g/mol
InChI Key: QRLOMWASJXMURT-UHFFFAOYSA-N
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Patent
US08153809B2

Procedure details

4-Isocyanato-2-methoxy-1-trifluoromethyl-benzene was prepared by reaction of 3-methoxy-4-trifluoromethyl-phenylamine with phosgene following the procedure of step 6 of Example 3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([NH2:13])[CH:6]=[CH:7][C:8]=1[C:9]([F:12])([F:11])[F:10].[C:14](Cl)(Cl)=[O:15]>>[N:13]([C:5]1[CH:6]=[CH:7][C:8]([C:9]([F:11])([F:10])[F:12])=[C:3]([O:2][CH3:1])[CH:4]=1)=[C:14]=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1C(F)(F)F)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N(=C=O)C1=CC(=C(C=C1)C(F)(F)F)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.